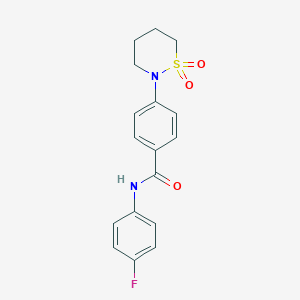![molecular formula C25H21F3N4OS B2611932 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 422532-53-4](/img/structure/B2611932.png)
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Méthodes De Préparation
The synthesis of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves multiple steps, including the formation of the quinazoline core and subsequent functionalization. One common synthetic route involves the condensation of 2-aminobenzoic acid derivatives with appropriate reagents to form the quinazoline scaffold Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to achieve higher yields and purity .
Analyse Des Réactions Chimiques
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways . For example, it may inhibit tyrosine kinases, which play a crucial role in cell proliferation and survival . By targeting these pathways, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth or reducing inflammation .
Comparaison Avec Des Composés Similaires
2-({4-[(2-phenylethyl)amino]quinazolin-2-yl}sulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide can be compared with other quinazoline derivatives, such as:
Propriétés
IUPAC Name |
2-[4-(2-phenylethylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21F3N4OS/c26-25(27,28)18-9-6-10-19(15-18)30-22(33)16-34-24-31-21-12-5-4-11-20(21)23(32-24)29-14-13-17-7-2-1-3-8-17/h1-12,15H,13-14,16H2,(H,30,33)(H,29,31,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMUEGXABCIEHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=NC(=NC3=CC=CC=C32)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21F3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-butylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B2611854.png)

![2-{[(4-bromophenyl)methyl]sulfanyl}-7-methyl-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2611850.png)

![6,7-Dihydro-4H-thiopyrano[3,4-d][1,2]oxazole-3-carbaldehyde](/img/structure/B2611864.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![N-[cyano(4-ethylphenyl)methyl]-2-cyclopentyl-N-methylacetamide](/img/structure/B2611871.png)
![5-benzyl-2-[(4-chlorophenyl)methyl]-2,3,4,5-tetrahydro-1lambda6,2,5-benzothiadiazepine-1,1,4-trione](/img/structure/B2611855.png)





